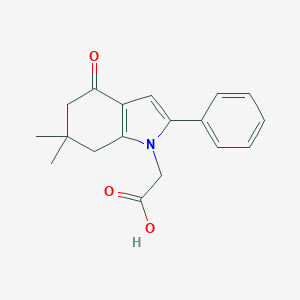

(6,6-二甲基-4-氧代-2-苯基-4,5,6,7-四氢-吲哚-1-基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

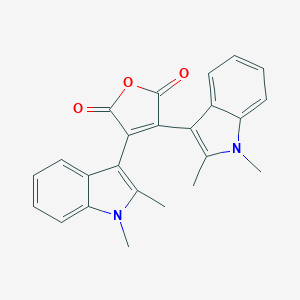

The compound of interest belongs to a class of organic molecules that feature a complex structure with indole and acetic acid moieties. These structures are significant in medicinal chemistry and organic synthesis due to their biological relevance and synthetic versatility.

Synthesis Analysis

A new method for synthesizing N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids involves alkylation of cyclic 1,3-diketones followed by cyclization with primary amines and acid hydrolysis to yield the desired indol-3-ylacetic acids (Dudinov, Kozhinov, & Krayushkin, 2001).

Molecular Structure Analysis

The molecular structure of acetic acid clathrates and related compounds reveals intricate intramolecular contacts and hydrogen bonding, providing insights into the spatial arrangement and potential reactivity of the compound (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).

Chemical Reactions and Properties

Novel derivatives showcasing potential biological activity highlight the chemical reactivity of compounds with similar structural frameworks. These include reactions with formaldehyde and secondary amines to afford Mannich bases, indicating a broad spectrum of chemical modifications and reactivities (Havaldar & Patil, 2008).

Physical Properties Analysis

The synthesis of derivatives through chemoenzymatic methods sheds light on the physical properties of similar compounds, emphasizing the role of enantiomeric purity and reaction conditions on the final product characteristics (Demir, Caliskan, & Şahin, 2007).

Chemical Properties Analysis

Investigations into the antimicrobial and anticancer potential of indole derivatives further elucidate the chemical properties of compounds within this structural realm. This includes the synthesis and evaluation of compounds for their biological activities, revealing the chemical versatility and potential therapeutic applications of these molecules (Sharma et al., 2012).

科学研究应用

有机尿毒症保留溶质的生化和临床影响

一篇叙述性综述总结了各种尿毒症保留溶质(包括吲哚乙酸)的生物/生化影响。这些化合物根据其物理化学特性进行分类,并被发现会影响许多生物系统,可能导致尿毒症综合征。该综述强调了多种因素(包括吲哚乙酸)在多系统并发症中发挥作用的疾病的复杂性,强调了在治疗此类疾病中采用整体方法的必要性 (Vanholder 等人,2018 年)。

细菌对吲哚-3-乙酸的分解代谢

该研究探讨了细菌如何分解代谢或同化吲哚-3-乙酸 (IAA),这是一种以植物生长激素而闻名的分子。这项研究强调了 IAA 的环境存在及其降解可以为细菌宿主带来的好处,表明在管理植物和人类中与 IAA 相关的病理学中具有潜在的生物技术应用 (Laird 等人,2020 年)。

有机酸辅助植物提取重金属

这篇综述讨论了有机酸(包括乙酸)在增强植物对金属的吸收中的应用,从而促进重金属的植物提取。使用有机酸可以增加土壤中金属的迁移和生物利用度,为受污染场地的修复提供了一种绿色且有效的方法 (Tauqeer 等人,2017 年)。

有机酸在有机合成中的双重和三重作用

对包括二甲基脲和 L-(+)-酒石酸在内的深共熔混合物 (DES) 的研究展示了它们在有机转化中作为溶剂、催化剂和/或试剂的多方面作用。这突出了有机酸在通过在合成过程中提供挥发性有机溶剂的替代品来促进可持续和绿色化学方面的潜力 (Ali 等人,2021 年)。

生长素和赤霉素对藻类生长的影响

关于吲哚乙酸和赤霉素对藻类影响的研究表明,这些以对高等植物具有深远生物影响而闻名的化合物对藻类等较简单的生物也具有活性。这表明吲哚衍生物对植物和藻类生理学有着广泛的影响,提供了它们在高等植物之外作用的见解 (Conrad 等人,1959 年)。

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives could potentially affect pathways related to these biological activities.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

This makes them a valuable area of study for the development of new therapeutic agents .

属性

IUPAC Name |

2-(6,6-dimethyl-4-oxo-2-phenyl-5,7-dihydroindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2)9-15-13(16(20)10-18)8-14(19(15)11-17(21)22)12-6-4-3-5-7-12/h3-8H,9-11H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXIZSGZCNDDJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2CC(=O)O)C3=CC=CC=C3)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350573 |

Source

|

| Record name | (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121626-22-0 |

Source

|

| Record name | (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。